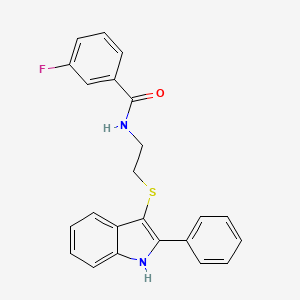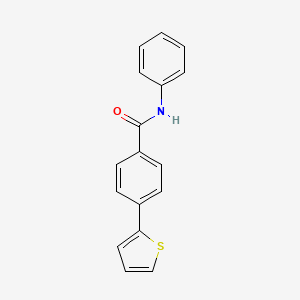![molecular formula C18H14ClNO3 B2653034 2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde CAS No. 712324-41-9](/img/structure/B2653034.png)
2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde is a chemical compound that features a quinoline ring system, which is known for its significant biological and pharmaceutical properties. The compound is characterized by the presence of a chloroquinoline moiety linked to a benzaldehyde group through an oxyethoxy bridge. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-(2-bromoethoxy)benzaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction conditions usually involve refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzoic acid.
Reduction: 2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde is not fully elucidated. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to DNA or proteins, inhibiting enzymes, or disrupting cellular processes. The specific pathways and targets would depend on the biological context in which the compound is studied .
相似化合物的比较
Similar Compounds
- 2-[(5-Chloroquinolin-8-yl)oxy]benzaldehyde
- 2-{2-[(5-Chloroquinolin-8-yl)oxy]ethoxy}benzaldehyde
Uniqueness
2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde is unique due to its specific structural features, such as the oxyethoxy linkage and the presence of both a quinoline and benzaldehyde moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
属性
IUPAC Name |
2-[2-(5-chloroquinolin-8-yl)oxyethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-15-7-8-17(18-14(15)5-3-9-20-18)23-11-10-22-16-6-2-1-4-13(16)12-21/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVGLORWDPELFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)

![2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2652959.png)
![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2652961.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2652966.png)
![methyl (1r,4r)-4-methyl-1-[1-(prop-2-enoyl)piperidine-4-amido]cyclohexane-1-carboxylate](/img/structure/B2652967.png)
![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2652969.png)
![1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2652972.png)

